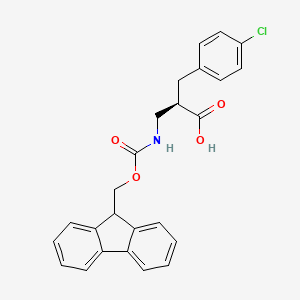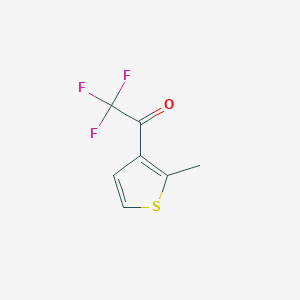
(E)-1-bromo-4-(4-chlorostyryl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-bromo-4-(4-chlorostyryl)benzene is an organic compound that belongs to the class of styrylbenzenes It is characterized by the presence of a bromo group and a chlorostyryl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-4-(4-chlorostyryl)benzene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Heck reaction, where a bromo-substituted benzene reacts with a chlorostyrene derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. The choice of solvents, catalysts, and reaction parameters is carefully controlled to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(E)-1-bromo-4-(4-chlorostyryl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like triethylamine, and solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products
Substitution: Formation of substituted styrylbenzenes.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
(E)-1-bromo-4-(4-chlorostyryl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored as a precursor for the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of (E)-1-bromo-4-(4-chlorostyryl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- (E)-1-bromo-4-(4-fluorostyryl)benzene
- (E)-1-bromo-4-(4-methylstyryl)benzene
- (E)-1-bromo-4-(4-nitrostyryl)benzene
Uniqueness
(E)-1-bromo-4-(4-chlorostyryl)benzene is unique due to the presence of both bromo and chlorostyryl groups, which confer specific reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and materials science, distinguishing it from other similar compounds.
特性
分子式 |
C14H10BrCl |
|---|---|
分子量 |
293.58 g/mol |
IUPAC名 |
1-bromo-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10BrCl/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ |
InChIキー |
IECFRRIIMHRKRT-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Cl |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


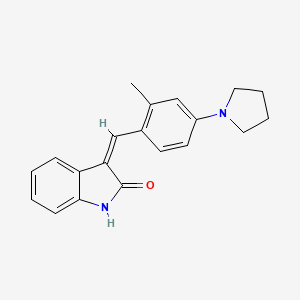
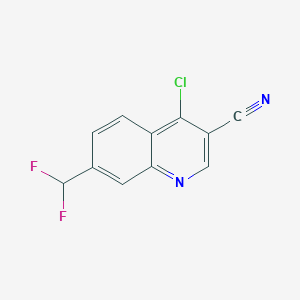
![2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12949763.png)


![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)

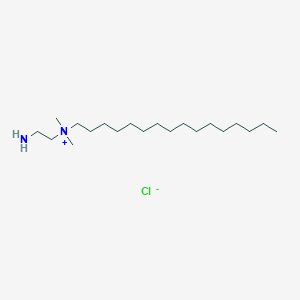

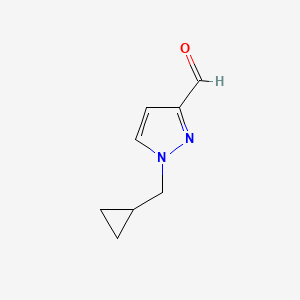
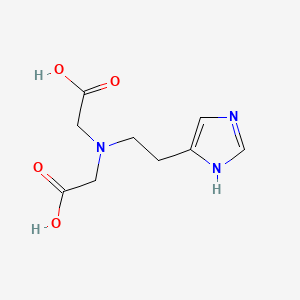
![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
